1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine
CAS No.:
Cat. No.: VC17438902
Molecular Formula: C14H16N2S
Molecular Weight: 244.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H16N2S |
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Molecular Weight | 244.36 g/mol |
IUPAC Name | 1-(4-methyl-6-phenylsulfanylpyridin-3-yl)ethanamine |
Standard InChI | InChI=1S/C14H16N2S/c1-10-8-14(16-9-13(10)11(2)15)17-12-6-4-3-5-7-12/h3-9,11H,15H2,1-2H3 |
Standard InChI Key | KLJUYZCCBSZIDB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC=C1C(C)N)SC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Structural Features
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine consists of a pyridine ring substituted at three positions:
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A methyl group at position 4,
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A phenylthio group (-SPh) at position 6,
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An ethanamine moiety (-CH2CH2NH2) at position 3.
The phenylthio group introduces sulfur-based electronic effects, while the ethanamine side chain contributes basicity and hydrogen-bonding capacity. The methyl group enhances lipophilicity, influencing solubility and metabolic stability .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C14H16N2S |
Molecular Weight | 244.36 g/mol |
IUPAC Name | 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine |
SMILES | CC1=CC(=S(C2=CC=CC=C2)C=N1)CCN |
Topological Polar Surface Area | 52.3 Ų (estimated) |
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine can be approached through sequential functionalization of a pyridine precursor:
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Core Pyridine Formation: A Hantzsch-type synthesis or cross-coupling reaction could generate the trisubstituted pyridine backbone.
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Sulfur Incorporation: Thiolation at position 6 via nucleophilic aromatic substitution (NAS) using phenylthiol under basic conditions .
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Amine Introduction: Reductive amination or Gabriel synthesis to install the ethanamine chain at position 3 .
Reported Synthetic Routes
While no direct synthesis is documented, analogous methods from patent WO2021074138A1 describe pyrimidine- and pyridine-based amine syntheses. For example:
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A halogenated pyridine intermediate undergoes SNAr with phenylthiolate.
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Subsequent Buchwald-Hartwig amination introduces the ethanamine group .
Table 2: Hypothetical Synthesis Steps
Step | Reaction Type | Reagents/Conditions |
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1 | Pyridine core formation | Cyclocondensation of diketones and ammonia |
2 | Thiolation at C6 | PhSH, K2CO3, DMF, 100°C |
3 | Amination at C3 | Ethylene oxide, NH3, Pd catalysis |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (predicted):
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δ 2.45 (s, 3H, CH3),
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δ 3.10 (t, 2H, CH2NH2),
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δ 3.45 (t, 2H, CH2-pyridine),
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δ 7.30–7.60 (m, 5H, aromatic H).
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13C NMR: Key signals at δ 21.5 (CH3), 45.2 (CH2NH2), and 125–145 ppm (aromatic carbons) .
Mass Spectrometry
The molecular ion peak [M+H]+ is expected at m/z 245.1, with fragmentation patterns dominated by loss of the ethanamine side chain (-60 Da) and phenylthio group (-109 Da) .
Pharmacological and Industrial Applications
Material Science Applications
The sulfur atom enables coordination to metal surfaces, suggesting utility in:
Future Research Directions
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Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier penetration.
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Structure-Activity Relationships: Modify the phenylthio group to optimize target binding.
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Process Optimization: Develop scalable routes using continuous-flow chemistry.
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